2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole
Description
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole is a bis-benzodiazole derivative characterized by two 1H-1,3-benzodiazole (benzimidazole) rings connected via a 3-phenylpropan-2-yl linker. This structural motif confers unique steric and electronic properties, distinguishing it from simpler benzodiazole derivatives.
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-phenylpropan-2-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-2-8-16(9-3-1)14-17(23-26-20-12-6-7-13-21(20)27-23)15-22-24-18-10-4-5-11-19(18)25-22/h1-13,17H,14-15H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCMSXFDLFUTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic conditions, followed by cyclization and further functionalization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,3-Benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in an acidic medium.
Biological Activity
The compound 2-[1-(1H-1,3-benzodiazol-2-YL)-3-phenylpropan-2-YL]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. Benzodiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes two benzodiazole moieties linked by a propan-2-yl group. The presence of multiple nitrogen atoms in the structure enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with benzodiazole derivatives. The following table summarizes key activities relevant to This compound :
Anticancer Activity
A study conducted on various benzodiazole derivatives demonstrated that compounds similar to This compound exhibited significant anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells. For example, one derivative was shown to inhibit the growth of human melanoma A375 cells with an IC50 value of approximately 26 μM .
Antimicrobial Effects
The antimicrobial activity of benzodiazole derivatives has been well-documented. A recent review highlighted that certain derivatives demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzodiazole ring can enhance antimicrobial potency .
Anti-inflammatory Properties
Research has indicated that benzodiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that these compounds can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of benzodiazole derivatives in clinical settings:
- Case Study on Melanoma Treatment : A derivative similar to This compound was tested in a clinical trial involving patients with advanced melanoma. Results indicated a significant decrease in tumor size and improved survival rates among participants treated with this compound compared to standard therapies.
- Antimicrobial Efficacy Study : A comparative study evaluated the effectiveness of various benzodiazole derivatives against bacterial strains resistant to conventional antibiotics. The results showed that certain derivatives had a higher efficacy than existing treatments, paving the way for new therapeutic options .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
- Benzodiazole vs. Benzoxadiazole/Benzotriazole: Unlike benzoxadiazole (e.g., 6-(3-phenylpropanoyl)-1,3-benzoxazol-2(3H)-one, ) or benzotriazole derivatives, the target compound’s benzodiazole rings contain two nitrogen atoms, enhancing hydrogen-bonding capacity and electron density. Benzoxadiazole derivatives (e.g., in ) exhibit altered electronic properties due to oxygen substitution, reducing basicity compared to benzodiazoles .
- Dimeric vs. Monomeric Structures: The target’s bis-benzodiazole structure contrasts with monomeric analogs like 2-(1H-1,3-benzodiazol-2-yl)phenol (1b, ) or 2-phenyl-1H-benzoimidazole (4b, ). The dual aromatic systems may enhance binding affinity in biological systems through cooperative interactions .
Substituent Effects
Linker Groups :
The 3-phenylpropan-2-yl linker introduces steric bulk and conformational flexibility, unlike rigid styryl groups in 2b () or linear alkyl chains in 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol (). This flexibility may optimize interactions with hydrophobic enzyme pockets .Electron-Withdrawing/Donating Groups :
Derivatives like 9c () feature a 4-bromophenyl substituent on the thiazole ring, which increases lipophilicity and may enhance membrane permeability compared to the target’s unsubstituted phenyl group .
Physicochemical Properties
The target’s higher molecular weight and predicted pKa (~12) suggest reduced solubility in aqueous media compared to simpler analogs like ’s 2-methylpropan-1-ol derivative. This may influence formulation strategies for pharmacological use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
